molecular formula C12H16N4O4 B140894 4,4'-Azobis(4-cyanovaleric acid) CAS No. 2638-94-0

4,4'-Azobis(4-cyanovaleric acid)

Cat. No.: B140894
CAS No.: 2638-94-0
M. Wt: 280.28 g/mol
InChI Key: VFXXTYGQYWRHJP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Thermal Decomposition

ACVA undergoes homolytic cleavage of the azo bond upon heating, producing nitrogen gas and two cyanovaleric acid radicals. This reaction is critical for initiating free-radical polymerizations.

Reaction Mechanism:

C12H16N4O4Δ2C5H7N2O2+N2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_4\xrightarrow{\Delta}2\,\text{C}_5\text{H}_7\text{N}_2\text{O}_2^{\bullet}+\text{N}_2
The generated radicals (C5H7N2O2\text{C}_5\text{H}_7\text{N}_2\text{O}_2^{\bullet}) abstract hydrogen atoms from monomers (e.g., styrene, acrylonitrile) to propagate polymer chains .

Key Findings:

  • Decomposition Temperature : 70°C in aqueous or organic media .

  • Kinetics :

    DiastereoisomerEaE_a (kJ/mol)Pre-exponential Factor (AA, s⁻¹)Half-life (10 h, °C)
    Racemic-ACVA132.24.76×10154.76\times 10^{15}65
    Meso-ACVA131.72.98×10152.98\times 10^{15}67

    In dimethylformamide (DMF), both isomers decompose faster (Ea=134.0kJ molE_a=134.0\,\text{kJ mol}, t1/2=63Ct_{1/2}=63^\circ \text{C}) .

  • Products :

    • Primary: Ketenimine (C10H12N4O4\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_4) via radical recombination.

    • Secondary: Amides (in aqueous media) due to ketenimine hydrolysis .

Photochemical Decomposition

UV or visible light (e.g., 402 nm) accelerates ACVA decomposition, enabling controlled radical generation for photopolymerization.

Reaction Features:

  • Light Sensitivity : Rapid radical release under violet light (402 nm) .

  • Transient Species : Short-lived intermediates (e.g., peroxyl radicals) detected via NMR during photolysis .

Radical-Initiated Polymerization

ACVA’s radicals initiate chain-growth polymerization in monomers such as:

MonomerPolymer FormedReaction Conditions
StyrenePolystyrene70–80°C, aqueous/organic media
AcrylonitrilePolyacrylonitrile60–70°C, DMF
Vinyl acetatePolyvinyl acetatePhotochemical initiation

Example (RAFT Polymerization) :
ACVA enables reversible addition-fragmentation chain transfer (RAFT) polymerization, yielding polymers with controlled molecular weight and low dispersity .

Biological Redox Reactions

ACVA generates reactive oxygen species (ROS) in biochemical systems, inducing lipid peroxidation and oxidative stress .

Experimental Data:

  • Lipid Peroxidation : ACVA oxidizes unsaturated lipids in sunflower oil, forming peroxides and aldehydes.

  • Neuronal Impact : Inhibits plasma membrane Ca²⁺-ATPase (PMCA) activity in synaptic membranes by cross-linking proteins, disrupting calcium homeostasis .

Comparative Reactivity with Analogues

PropertyACVA2,2'-Azobis(2-methylpropionitrile) (AIBN)
SolubilityWater-solubleOrganic solvent-soluble
Decomposition Temp (°C)7065–80
Radical YieldHigh (2 radicals/molecule)Moderate

Scientific Research Applications

Polymer Synthesis

ACVA is extensively used as an initiator in various polymerization techniques:

  • Free-Radical Polymerization : It initiates the polymerization of monomers such as styrene, polyvinyl chloride (PVC), polyacrylonitrile, and polyvinyl alcohol (PVA). The compound's ability to generate radicals makes it essential for creating polymers with desired molecular weights and architectures .
  • Reversible Addition-Fragmentation Chain Transfer (RAFT) : In RAFT polymerization, ACVA facilitates controlled polymer synthesis, allowing for precise manipulation of polymer properties .
Polymer TypeMonomers UsedApplication Area
Polyvinyl ChlorideVinyl chlorideConstruction materials
PolyacrylonitrileAcrylonitrileTextile fibers
Polyvinyl AlcoholVinyl alcoholPackaging materials

Thermal Analysis

Research has focused on the thermal decomposition characteristics of ACVA using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Studies indicate a complex decomposition process involving multiple mass loss stages, which is critical for understanding its stability and reactivity under various conditions .

Drug Delivery Systems

Recent studies have explored ACVA's potential in bioengineering applications, particularly in drug delivery systems:

  • Magnetic Nanoparticles : ACVA has been utilized to create chitosan-coated magnetic nanoparticles that can release drugs under controlled conditions when exposed to an alternating magnetic field (AMF). This method allows for targeted therapy with minimal side effects .

Case Study: Drug Release Kinetics

In vitro studies demonstrated that the drug toluidine blue (TB) was effectively released from nanoparticles grafted with ACVA when subjected to AMF, following first-order kinetics. This indicates the compound's potential in enhancing drug delivery efficacy while minimizing toxicity to surrounding tissues .

ACVA has also been studied for its biological effects, particularly regarding lipid peroxidation. It has shown the ability to induce lipid peroxidation in sunflower oil, suggesting its relevance in oxidative stress research and potential applications in studying cellular damage mechanisms .

Biological Activity

4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a synthetic organic compound widely recognized for its role as a free radical initiator in polymer chemistry. With the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of approximately 280.28 g/mol, ACVA has garnered attention not only for its applications in materials science but also for its biological activities. This article delves into the biological activity of ACVA, highlighting relevant research findings, case studies, and potential implications in various fields.

Basic Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O₄
Molecular Weight280.28 g/mol
Melting Point118°C - 125°C
SolubilitySoluble in water
SensitivityLight sensitive

ACVA is classified as an azo compound and typically appears as a white crystalline powder. Its solubility in water and light sensitivity necessitate careful handling during laboratory procedures.

Lipid Peroxidation

Research indicates that ACVA can induce lipid peroxidation, a process where free radicals attack lipids leading to cell membrane damage. A study demonstrated that ACVA significantly increased lipid peroxidation levels in sunflower oil, suggesting its potential utility in studying oxidative stress mechanisms in biological systems .

Hemolytic Activity

Another significant aspect of ACVA's biological activity is its effect on red blood cells. Studies have shown that ACVA can cause an increase in hemolysis when introduced to transfusion blood samples. This hemolytic effect raises concerns regarding its safety and potential toxicity when used in biological applications .

Antioxidative Studies

In contrast to its pro-oxidative effects, some studies have explored the antioxidative properties of compounds that interact with ACVA. For instance, the impact of tocopherols on ACVA-induced hemolysis was evaluated, indicating a complex interplay between oxidative stress and antioxidative defenses in biological systems .

Toxicity and Safety Considerations

ACVA exhibits moderate toxicity depending on the route of administration. Safety precautions are essential when handling this compound, especially in laboratory settings where exposure can occur through inhalation or skin contact .

Study on Lipid Peroxidation Induction

In a controlled experiment, researchers exposed sunflower oil to varying concentrations of ACVA to measure the extent of lipid peroxidation. The results indicated a dose-dependent relationship where higher concentrations of ACVA led to increased levels of malondialdehyde (MDA), a marker for lipid peroxidation. This finding underscores ACVA's utility as a model compound for studying oxidative stress.

Hemolysis Assessment

A study focused on the hemolytic effects of ACVA involved adding the compound to human red blood cell suspensions. The results showed that at specific concentrations, ACVA caused significant hemolysis compared to control groups. The research emphasized the need for further investigation into the mechanisms behind this hemolytic action and its implications for clinical use .

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 4,4'-Azobis(4-cyanovaleric acid) (ACVA) in laboratory settings?

ACVA is a flammable solid (H228) and harmful if swallowed (H302). Key safety protocols include:

  • Storage : Keep refrigerated (2–8°C) and protected from light to prevent decomposition .
  • Handling : Use grounded equipment, avoid heat/sparks, and wear protective gloves, eyewear, and flame-resistant clothing .
  • Incompatibilities : Avoid contact with strong oxidizers due to hazardous reactions .
  • Waste disposal : Treat as hazardous waste and follow local regulations for organic peroxides .

Q. How does ACVA function as a radical initiator in polymer synthesis?

ACVA generates free radicals upon thermal or photochemical decomposition, initiating chain-growth polymerization. It is widely used in:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization : Acts as a water-soluble initiator for controlled radical polymerization, enabling precise molecular weight control .
  • Emulsion polymerization : Suitable for aqueous systems (e.g., polyacrylonitrile, polyvinyl alcohol) due to its solubility in water .
  • Heterogeneous/homogeneous systems : Effective in both phases for synthesizing polymers like PVC and synthetic fibers .

Q. What are the critical physicochemical properties of ACVA for experimental design?

Key properties include:

PropertyValue/RangeRelevance
Melting point118–125°C (decomposition)Indicates thermal stability limits for reaction setups .
Water solubilitySolubleEnables use in aqueous-phase polymerizations .
Molar mass280.28 g/molCritical for calculating initiator-to-monomer ratios .
SensitivityLight-sensitiveRequires amber glassware or dark storage to prevent premature decay .

Advanced Research Questions

Q. How can thermal decomposition kinetics of ACVA be optimized for controlled radical polymerization?

ACVA’s decomposition follows first-order kinetics, with temperature-dependent half-lives. Methodological considerations:

  • Temperature control : Decomposition occurs optimally between 60–80°C in aqueous media, with a half-life of ~10 hours at 60°C .
  • Photochemical activation : UV or NIR irradiation (e.g., 808 nm laser) triggers rapid radical generation, useful in photoresponsive systems like drug-delivery nanoparticles .
  • Kinetic studies : Use techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition rates and byproducts (e.g., CO₂, cyanovaleric acid derivatives) .

Q. How do contradictory reports on ACVA’s water solubility impact experimental reproducibility?

While most sources state ACVA is water-soluble , some note "no data available" . Researchers should:

  • Verify solubility empirically : Conduct pilot tests in target solvents.
  • Account for hydration : Commercial ACVA contains ~18% water, which may alter reaction kinetics .
  • Adjust pH : The carboxylate group (pKa ≈ 3.98) enhances solubility in basic aqueous solutions .

Q. What advanced analytical methods are used to characterize ACVA’s degradation products in polymer matrices?

  • Chromatography : GC-MS or HPLC identifies volatile byproducts (e.g., CO₂, cyanopentanoic acid) .
  • Spectroscopy : FTIR and NMR detect residual initiator fragments in polymers, ensuring complete decomposition .
  • Mass spectrometry : MALDI-TOF confirms end-group fidelity in RAFT-synthesized polymers .

Q. How can ACVA be integrated into stimuli-responsive drug-delivery systems?

ACVA’s azo bond cleaves under specific stimuli, enabling controlled release:

  • Photothermal systems : When conjugated to iron oxide nanoparticles (IONs), NIR irradiation ruptures the azo bond, releasing drugs like doxorubicin (DOX) .
  • Redox-responsive carriers : Exploit reductive environments (e.g., tumor tissues) to trigger degradation .

Q. What strategies mitigate premature radical termination in ACVA-initiated RAFT polymerization?

  • Oxygen removal : Purge reaction mixtures with inert gas (N₂/Ar) to prevent radical quenching .
  • Chain transfer agent (CTA) selection : Pair ACVA with CTAs like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid for improved control over polymer architecture .
  • Concentration optimization : Maintain a [ACVA]:[CTA] ratio of 1:1–1:3 to balance initiation efficiency and termination rates .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported hazard classifications for ACVA?

  • UN Transport Codes : Some sources list UN 1325 (flammable solids) , while others cite UN 3226 (self-reactive solids) .
  • Resolution : Cross-reference Safety Data Sheets (SDS) from suppliers (e.g., Thermo Scientific) and adhere to local regulatory guidelines .

Properties

IUPAC Name

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid
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InChI

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VFXXTYGQYWRHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N
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Molecular Formula

C12H16N4O4
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DSSTOX Substance ID

DTXSID3044629, DTXSID00859752
Record name 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid)
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Record name 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid]
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Molecular Weight

280.28 g/mol
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Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Azobis(4-cyanovaleric acid)
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CAS No.

2638-94-0, 1041193-98-9
Record name 4,4-Azobis(4-cyanovaleric acid)
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Feasible Synthetic Routes

4,4'-Azobis(4-cyanovaleric acid)
4,4'-Azobis(4-cyanovaleric acid)
4,4'-Azobis(4-cyanovaleric acid)
4,4'-Azobis(4-cyanovaleric acid)
4,4'-Azobis(4-cyanovaleric acid)
4,4'-Azobis(4-cyanovaleric acid)

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